FR234938
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Overview
Description
FR-234938 is a small molecule belonging to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. FR-234938 is a non-nucleoside adenosine deaminase inhibitor with significant anti-inflammatory and anti-rheumatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR-234938 involves multiple steps, starting with the preparation of the naphthalene moiety. The key steps include:
Formation of the naphthalene core: This involves the cyclization of suitable precursors under high-temperature conditions.
Functionalization: Introduction of functional groups such as hydroxyl and carboxamide groups through reactions like hydroxylation and amidation.
Final assembly: Coupling of the functionalized naphthalene with an imidazole derivative under controlled conditions to form the final compound
Industrial Production Methods
Industrial production of FR-234938 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like crystallization, distillation, and chromatography to obtain high-purity FR-234938.
Quality control: Ensuring the final product meets the required specifications through rigorous testing
Chemical Reactions Analysis
Types of Reactions
FR-234938 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation products: Carbonyl derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
FR-234938 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of naphthalene derivatives.
Biology: Investigated for its role in inhibiting adenosine deaminase, an enzyme involved in purine metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-rheumatic effects.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
FR-234938 exerts its effects by inhibiting adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. By inhibiting this enzyme, FR-234938 increases the levels of adenosine, which has anti-inflammatory and immunosuppressive effects. The molecular targets include adenosine receptors and pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
FR-233623: Another non-nucleoside adenosine deaminase inhibitor with similar anti-inflammatory properties.
FR-234937: A structurally related compound with slight variations in functional groups
Uniqueness
FR-234938 is unique due to its specific structural features, such as the presence of a hydroxyl group and an imidazole carboxamide moiety. These features contribute to its high potency and selectivity as an adenosine deaminase inhibitor .
Properties
CAS No. |
256461-79-7 |
---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[(3R,4S)-4-hydroxy-1-naphthalen-1-ylpentan-3-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-13(23)18(22-11-17(19(20)24)21-12-22)10-9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,11-13,18,23H,9-10H2,1H3,(H2,20,24)/t13-,18+/m0/s1 |
InChI Key |
OODDZQQDDOVCFD-SCLBCKFNSA-N |
SMILES |
CC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O |
Isomeric SMILES |
C[C@@H]([C@@H](CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O |
Canonical SMILES |
CC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O |
Appearance |
Solid powder |
Key on ui other cas no. |
256461-79-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-234938; FR 234938; FR234938. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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